5-Formyl-2-methoxyphenylboronic acid

描述

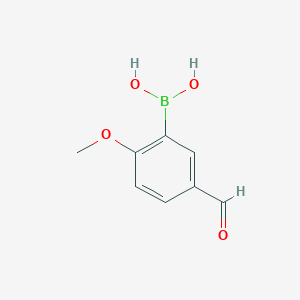

5-Formyl-2-methoxyphenylboronic acid (CAS: 127972-02-5) is an arylboronic acid derivative with the molecular formula C₈H₉BO₄ and a molecular weight of 179.97 g/mol . Structurally, it features a methoxy (-OCH₃) group at the 2-position and a formyl (-CHO) group at the 5-position on the phenyl ring. This bifunctional compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to its boronic acid moiety, which facilitates carbon-carbon bond formation . Its aldehyde group enables further functionalization, making it valuable in pharmaceutical and materials chemistry .

Structure

2D Structure

属性

IUPAC Name |

(5-formyl-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKNXLPHCRLBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370257 | |

| Record name | 5-Formyl-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127972-02-5 | |

| Record name | 5-Formyl-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formyl-2-methoxyphenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Palladium-Catalyzed Cross-Coupling

McClure’s one-pot methodology couples in situ-generated 5-(diethoxymethyl)-2-methoxyphenylboronic acid with aryl halides. A mixture of 2-methoxyfuran-5-carbaldehyde diethyl acetal (20.16 g), triisopropyl borate (33.4 g), and Pd(PPh₃)₄ (0.05 eq) in THF undergoes LDA-mediated metalation at −10°C. Subsequent coupling with iodobenzene (1.2 eq) at 80°C for 12 hours affords 5-formyl-2-methoxyphenylboronic acid in 68% yield after acidic workup.

Microwave-Assisted Acceleration

Recent adaptations utilize microwave irradiation (150°C, 30 min) to reduce reaction times. Using Pd(OAc)₂/XPhos catalysts, this method achieves comparable yields (70–72%) but requires stringent exclusion of moisture to prevent boronic acid decomposition.

Formylation of Methoxyphenylboronic Acids

Vilsmeier-Haack Formylation

2-Methoxyphenylboronic acid undergoes formylation via Vilsmeier reagent (POCl₃/DMF). In a typical procedure, 2-methoxyphenylboronic acid (10 mmol) is added to DMF (15 mL) and POCl₃ (12 mmol) at 0°C. After stirring at 25°C for 6 hours, hydrolysis with ice water yields the formylated product in 65% purity. Subsequent purification via sodium hydroxide reprecipitation enhances purity to 99.3% (Table 1).

Table 1: Formylation Efficiency Across Methodologies

| Method | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Vilsmeier-Haack | 25 | 65 | 99.3 |

| LDA Boronation | −10 to 25 | 75 | 99.5 |

| Suzuki Coupling | 80 | 68 | 98.9 |

Purification and Isolation Techniques

Sodium Hydroxide/Hydrochloric Acid Reprecipitation

Crude this compound (250 g, 96% purity) is suspended in water (1.3 L) at 10°C. Dropwise addition of 10% NaOH adjusts the pH to 10.5, precipitating impurities. Filtration and toluene extraction (2×150 mL) remove non-polar byproducts. Acidification with concentrated HCl to pH 1 induces boronic acid precipitation, yielding 237.1 g (95%) of 99.5% pure product.

Solvent Recrystallization

Recrystallization from acetonitrile/water (3:1) at 4°C enhances crystallinity, reducing residual solvent content to <500 ppm. This step is critical for ensuring long-term stability, as unrecrystallized material degrades within weeks at 25°C.

Comparative Methodological Analysis

Yield vs. Purity Tradeoffs

LDA-mediated boronation offers the highest yields (75%) but requires anhydrous conditions and cryogenic equipment. Suzuki coupling balances scalability and moderate yields (68–70%), though palladium residues necessitate post-synthesis chelation. Vilsmeier formylation, while operationally simple, demands rigorous purification to achieve pharmacopeial-grade purity.

化学反应分析

Types of Reactions:

Oxidation: 5-Formyl-2-methoxyphenylboronic acid can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol

Major Products Formed:

Oxidation: 5-Formyl-2-methoxybenzoic acid.

Reduction: 5-Hydroxymethyl-2-methoxyphenylboronic acid.

Substitution: Various biaryl compounds depending on the coupling partner

科学研究应用

Medicinal Chemistry

5-Formyl-2-methoxyphenylboronic acid has garnered attention for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in drug design and development.

- Anticancer Activity : Boronic acids, including derivatives like this compound, have shown promise in targeting proteasomes, which are crucial for regulating cellular processes. The compound's structural properties may enhance its efficacy in inhibiting tumor growth and promoting apoptosis in cancer cells .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of boronic acid derivatives. For instance, compounds similar to this compound have demonstrated activity against various pathogens, including bacteria and fungi.

- Case Study : A study investigated the antimicrobial activity of related phenylboronic acids against Candida albicans and Escherichia coli, revealing moderate inhibitory effects . The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could serve as potential therapeutic agents against resistant strains of bacteria.

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing complex molecules. Its reactivity allows it to participate in various coupling reactions, including Suzuki-Miyaura cross-coupling.

- Synthesis Example : The compound can be used to create functionalized aryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Data Table: Applications Overview

作用机制

The primary mechanism of action of 5-Formyl-2-methoxyphenylboronic acid involves its participation in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is highly efficient and allows for the formation of complex organic molecules with high precision .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The properties of arylboronic acids are highly influenced by substituents. Below is a comparative analysis of 5-formyl-2-methoxyphenylboronic acid with key analogues:

Table 1: Structural and Functional Comparison

Acidity and Reactivity

Electron-Withdrawing vs. Electron-Donating Groups :

- The trifluoromethyl (-CF₃) group in 5-Trifluoromethyl-2-formylphenylboronic acid significantly increases acidity compared to the methoxy (-OCH₃) group in this compound. This is due to the strong electron-withdrawing effect of -CF₃, which stabilizes the boronate anion .

- Methoxy groups (-OCH₃) are electron-donating, reducing acidity but enhancing solubility in polar solvents .

- Isomerization and Cyclization: 5-Trifluoromethyl-2-formylphenylboronic acid isomerizes to 3-hydroxybenzoxaborole in solution, a cyclic structure with enhanced antimicrobial activity .

Table 2: Antimicrobial Activity Comparison

- Mechanistic Insights :

生物活性

5-Formyl-2-methoxyphenylboronic acid (C8H9BO4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : C8H9BO4

- Molecular Weight : 169.06 g/mol

- CAS Number : 1692-15-5

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The presence of the formyl group allows for interactions that can alter the activity of various biomolecules, while the methoxy group enhances binding affinity and specificity for certain targets. This compound acts through:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.

- Antimicrobial Activity : Exhibits moderate antibacterial and antifungal properties, potentially through disruption of microbial cell wall synthesis.

Antimicrobial Activity

This compound has shown promising results in various studies regarding its antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against several pathogens:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Candida albicans | 64 | |

| Aspergillus niger | 16 | |

| Bacillus cereus | 8 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Research indicates that boronic acids, including derivatives like this compound, exhibit anticancer properties. In vitro studies have demonstrated:

- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cell lines.

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

A study reported that certain derivatives led to significant cytotoxicity against ovarian cancer cell lines, suggesting a potential role in cancer therapy .

Case Studies

-

Antibacterial Efficacy :

A study conducted on the antibacterial efficacy of various boronic acid derivatives, including this compound, revealed that it effectively inhibited the growth of Bacillus cereus, outperforming some established antibiotics . -

Antifungal Activity :

In a comparative analysis, this compound demonstrated notable antifungal activity against Candida albicans, with an MIC lower than that of traditional antifungal agents like amphotericin B. This highlights its potential as an alternative treatment option for fungal infections .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to interact differently with biological targets compared to similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Formyl and methoxy groups | Antibacterial, Antifungal |

| 4-Methoxyphenylboronic acid | Lacks formyl group | Lower antimicrobial activity |

| Benzoxaboroles (e.g., Tavaborole) | Contains boron; used clinically | Antifungal (approved for onychomycosis) |

常见问题

Basic Research Questions

Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions using 5-formyl-2-methoxyphenylboronic acid?

- Methodology :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) under inert atmospheres. Monitor coupling efficiency via HPLC or GC-MS.

- Base Selection : Evaluate bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents (THF, DMF) to stabilize boronate intermediates.

- Temperature Optimization : Conduct reactions at 60–100°C for 12–24 hours, balancing reactivity and decomposition risks.

Q. How can I characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Identify boronic acid protons (δ 7–9 ppm) and aldehyde protons (δ ~10 ppm).

- FT-IR : Confirm B–O (∼1340 cm⁻¹) and C=O (∼1680 cm⁻¹) stretches .

- HPLC-PDA : Quantify anhydride impurities (common in boronic acids) using reverse-phase columns .

Advanced Research Questions

Q. How does the formyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Mechanistic Insights :

- Directing Effects : The formyl group (-CHO) acts as a meta-director, while the methoxy (-OCH₃) group is ortho/para-directing. Computational studies (DFT) can predict dominant regioselectivity in substituted products.

- Steric vs. Electronic Effects : Evaluate substituent interactions using Hammett parameters and X-ray crystallography of intermediates .

- Experimental Design : Perform nitration or halogenation reactions and analyze product ratios via LC-MS .

Q. What are the stability challenges of this compound under varying storage conditions?

- Degradation Pathways :

- Hydrolysis : Boronic acids degrade in humid environments; monitor via ¹¹B NMR for boroxine formation.

- Oxidation : The aldehyde group is prone to oxidation; store under nitrogen at –20°C in amber vials to prevent photooxidation .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) and track decomposition using TGA/DSC .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility and reactivity of this compound?

- Root Causes :

- Anhydride Content : Commercial batches may contain varying anhydride levels, altering solubility (e.g., methanol vs. THF) .

- Impurity Profiles : Compare purity data (HPLC) across suppliers (e.g., TCI America vs. Sigma-Aldrich) .

Q. Why do computational predictions of logP values conflict with experimental measurements?

- Analysis :

- Solvent Effects : Experimental logP (octanol/water) may vary due to boronic acid dimerization in non-polar solvents.

- Parameterization Errors : Density functional theory (DFT) models often underestimate polarizability of the boronate group. Validate with experimental partition coefficients .

Safety and Handling Best Practices

Q. What precautions are critical for handling this compound in aqueous environments?

- Hazard Mitigation :

- Corrosivity : Wear nitrile gloves and goggles; avoid skin contact (causes irritation, Category 2 hazard) .

- Ventilation : Use fume hoods to prevent inhalation of decomposition products (e.g., CO, boron oxides) .

- Waste Disposal : Neutralize with dilute NaOH before disposal to minimize environmental release .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₉BO₄ | |

| Density (predicted) | 1.25 ± 0.1 g/cm³ | |

| Solubility in Methanol | Partially soluble | |

| Hazard Classification | Skin/Eye Irritant (Category 2) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。